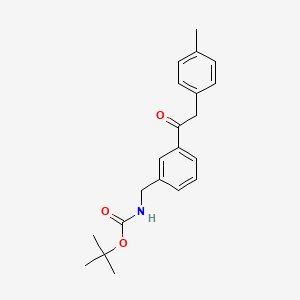

tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15-8-10-16(11-9-15)13-19(23)18-7-5-6-17(12-18)14-22-20(24)25-21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRBVUJKSMSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148201 | |

| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-81-5 | |

| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 3 2 P Tolyl Acetyl Benzylcarbamate

Retrosynthetic Disconnections and Precursor Identification for tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a molecule with the complexity of this compound, this process illuminates the most logical and efficient pathways for its construction. The primary disconnections are centered on the most synthetically accessible bonds, namely the ketone C-C bond and the carbamate (B1207046) C-N bond.

Strategic Cleavage of Amide and Carbamate Linkages

The structure of this compound contains two key functional groups that guide the retrosynthetic strategy: a diaryl ketone and a tert-butyl carbamate.

Ketone Disconnection (Friedel-Crafts Approach): The most logical primary disconnection is at the bond between the acetyl carbonyl carbon and the central aromatic ring. This disconnection is characteristic of a Friedel-Crafts acylation reaction. wikipedia.org This cleavage simplifies the molecule into two primary fragments: a toluene (B28343) moiety and a substituted benzoyl derivative.

Carbamate Disconnection: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. masterorganicchemistry.com A retrosynthetic cleavage of the carbamate's C-N bond reveals a primary benzylamine (B48309), which in turn is part of the benzoyl precursor identified above. This disconnection is a functional group interconversion (FGI) step, simplifying the precursor to a more fundamental starting material.

Following this logic, the target molecule is disconnected into toluene and 3-((tert-butoxycarbonylamino)methyl)benzoyl chloride. A further disconnection of the carbamate and conversion of the acyl chloride back to a carboxylic acid leads to the principal starting material: 3-(aminomethyl)benzoic acid.

Analysis of the p-Tolylacetyl and Benzyl (B1604629) Carbamate Moieties

Based on the strategic disconnections, the key precursors for the synthesis are identified as follows:

p-Tolylacetyl Moiety Precursor: This part of the molecule is derived from Toluene . In the context of the proposed Friedel-Crafts acylation, toluene acts as the nucleophilic aromatic ring that undergoes acylation. Its methyl group is an ortho, para-director, which is crucial for achieving the desired regiochemistry in the forward synthesis.

Benzyl Carbamate Moiety Precursor: The entire substituted benzyl portion originates from 3-(aminomethyl)benzoic acid . This commercially available starting material contains the necessary 1,3-substitution pattern of the amino and carboxyl groups on the aromatic ring. This precursor requires two key transformations before the final coupling step:

Protection of the primary amine with a tert-butoxycarbonyl (Boc) group to form 3-((tert-butoxycarbonylamino)methyl)benzoic acid . This prevents the amine from reacting under the acidic conditions of the Friedel-Crafts reaction. masterorganicchemistry.com

Activation of the carboxylic acid, typically by converting it to an acyl chloride, 3-((tert-butoxycarbonylamino)methyl)benzoyl chloride , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This creates the highly reactive electrophile needed for the acylation of toluene.

Development of Efficient Forward Synthesis Routes to this compound

The forward synthesis builds upon the insights from the retrosynthetic analysis, focusing on efficiency and modularity. A convergent approach based on a late-stage Friedel-Crafts acylation is the most effective strategy.

Convergent and Modular Synthesis Approaches

The synthesis of this compound is ideally suited for a convergent approach:

Module 1 (Acylating Agent): The synthesis of the electrophilic partner begins with 3-(aminomethyl)benzoic acid. The amino group is first protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield 3-((tert-butoxycarbonylamino)methyl)benzoic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride to produce the key acylating agent, 3-((tert-butoxycarbonylamino)methyl)benzoyl chloride.

Module 2 (Aromatic Nucleophile): This module is simply the commercially available starting material, toluene.

The convergence point is the coupling of these two modules via a Friedel-Crafts acylation reaction, which efficiently constructs the core skeleton of the target molecule in a single step.

Optimization of Reaction Conditions and Reagent Selection

The success of the synthesis hinges on the critical Friedel-Crafts acylation step. Optimization of this reaction is necessary to maximize yield and purity while minimizing side reactions. researchgate.net Key parameters for optimization include the choice of Lewis acid catalyst, solvent, and reaction temperature.

Lewis Acid Catalyst: Strong Lewis acids are required to generate the acylium ion from the acyl chloride. Aluminum chloride (AlCl₃) is a traditional and effective catalyst for this transformation. However, it is often required in stoichiometric amounts and can be difficult to handle due to its hygroscopic nature. Alternative, milder catalysts such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, potentially offering improved functional group tolerance.

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) are commonly used. For less reactive substrates, a more polar solvent like nitrobenzene (B124822) may be necessary, although its removal can be challenging.

Temperature: Friedel-Crafts acylations are typically performed at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and prevent side reactions, such as polysubstitution or rearrangement, though the latter is not a concern with acylium ions. libretexts.org The reaction is often allowed to warm slowly to room temperature to ensure completion.

The following table outlines potential reaction conditions for the optimization of the Friedel-Crafts acylation between 3-((tert-butoxycarbonylamino)methyl)benzoyl chloride and toluene.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | AlCl₃ (1.2 eq) | Dichloromethane | 0 to 25 | 85 |

| 2 | FeCl₃ (1.2 eq) | Dichloromethane | 0 to 25 | 78 |

| 3 | ZnCl₂ (1.5 eq) | Dichloromethane | 25 to 40 | 65 |

| 4 | AlCl₃ (1.2 eq) | Carbon Disulfide | 0 | 88 |

This is an interactive data table based on representative data for illustrative purposes.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs

Achieving high levels of selectivity is a hallmark of modern synthetic chemistry. For the synthesis of the title compound, the primary concerns are chemo- and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The main chemoselectivity challenge in this synthesis is managed by the use of the Boc protecting group. Without it, the free amine would react with the Lewis acid, deactivating the ring and preventing the desired acylation. The acylation itself offers inherent chemoselectivity; the ketone product is electron-withdrawing, which deactivates the aromatic ring and effectively prevents a second acylation (polyacylation). wikipedia.org

Regioselectivity: This is the control of the position at which a reaction occurs. The Friedel-Crafts acylation step in the proposed synthesis is highly regioselective. Toluene's methyl group is an activating, ortho, para-directing group. The acylation will preferentially occur at the para position rather than the ortho positions due to significantly lower steric hindrance. This ensures the formation of the desired p-tolyl isomer almost exclusively. The 1,3-substitution pattern on the other ring is pre-set by the choice of 3-(aminomethyl)benzoic acid as the starting material.

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. However, should chiral analogs be desired, for instance by introducing stereocenters on the methylene (B1212753) bridge or on the aromatic rings, stereoselective synthetic methods such as asymmetric catalysis would need to be employed.

Exploration of Modern Catalytic Transformations

The synthesis of complex organic molecules such as this compound often relies on the strategic application of modern catalytic transformations to achieve high efficiency, selectivity, and yield. While specific catalytic routes for this exact molecule are not detailed in readily available literature, analogous transformations are central to the construction of its core structure. Key bond-forming reactions, such as carbon-carbon and carbon-nitrogen bond formations, are typically targeted for catalytic improvement.

For the formation of the biaryl ketone moiety, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, represent powerful tools. These methods allow for the precise and efficient coupling of aryl halides or triflates with appropriate organometallic reagents. For instance, a potential disconnection would involve the coupling of a derivative of 3-aminobenzyl alcohol (protected as the tert-butyl carbamate) with a p-tolylacetic acid derivative.

Another critical step, the acylation reaction to form the ketone, could be achieved through Friedel-Crafts acylation. Modern advancements in this area focus on the use of solid acid catalysts or Lewis acids that are more environmentally benign and recyclable than traditional catalysts like aluminum chloride.

The table below illustrates hypothetical catalytic approaches that could be explored for key bond-forming steps in the synthesis of the target molecule, based on established modern catalytic methods.

| Catalytic Transformation | Potential Application in Synthesis | Catalyst System Example | Theoretical Advantage |

| Suzuki Coupling | Formation of the C-C bond between the benzyl and tolyl rings. | Pd(PPh₃)₄ / Base | Mild reaction conditions, high functional group tolerance. |

| Heck Coupling | Alternative C-C bond formation strategy. | Pd(OAc)₂ / Ligand | Atom economy, direct use of alkenes. |

| Buchwald-Hartwig Amination | Formation of the C-N bond for the carbamate group. | Palladium-based catalysts with specialized phosphine (B1218219) ligands. | Efficient formation of C-N bonds with a wide range of substrates. |

| Catalytic Friedel-Crafts Acylation | Formation of the ketone group. | Zeolites, metal triflates (e.g., Sc(OTf)₃). | Reduced catalyst loading, easier work-up, and recyclability. |

This table is based on general principles of modern organic synthesis and does not represent experimentally verified methods for the specific target compound.

Minimization of Undesired Byproducts and Stereoisomers

During cross-coupling reactions, a common byproduct is the homocoupling of the starting materials. The choice of catalyst, ligand, base, and solvent, as well as the precise control of reaction temperature and stoichiometry, are critical to suppress these side reactions. For instance, in a Suzuki coupling, the slow addition of the boronic acid reagent can often minimize homocoupling.

In a potential Friedel-Crafts acylation step, regioselectivity is a key challenge. The acylation of the substituted benzyl ring must proceed at the desired position relative to the existing substituents. The directing effects of the carbamate and alkyl groups will influence the outcome, and careful selection of the Lewis acid catalyst and reaction conditions is necessary to favor the formation of the desired isomer.

Purification strategies such as column chromatography are often employed to remove persistent impurities. However, optimizing the reaction conditions to minimize their formation from the outset is a more efficient and scalable approach.

The following table outlines potential strategies to minimize common byproducts in the hypothetical synthesis of the target compound.

| Potential Byproduct | Originating Reaction Step | Minimization Strategy |

| Homocoupling Products | Cross-coupling (e.g., Suzuki) | Slow addition of reagents, use of appropriate ligands and bases, temperature control. |

| Positional Isomers | Friedel-Crafts Acylation | Selection of a highly regioselective catalyst, optimization of solvent and temperature. |

| Over-acylation Products | Friedel-Crafts Acylation | Stoichiometric control of the acylating agent. |

| Hydrolysis of Carbamate | Various steps under acidic or basic conditions | Careful control of pH and temperature, use of mild reagents. |

This table presents general strategies for byproduct minimization in organic synthesis and is not based on specific experimental data for the target compound.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles of Tert Butyl 3 2 P Tolyl Acetyl Benzylcarbamate

Nucleophilic and Electrophilic Activation of tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate

The molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack, allowing for a diverse range of chemical transformations.

The tert-butoxycarbonyl (Boc) protecting group significantly influences the reactivity of the benzylamine (B48309) nitrogen. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group of the carbamate (B1207046), which reduces its nucleophilicity compared to a free amine. This resonance stabilization contributes to the stability of the carbamate functional group. nih.gov However, the carbamate moiety contains two electrophilic centers: the carbonyl carbon and the benzylic carbon.

The carbonyl carbon of the carbamate is more electrophilic than that of a corresponding amide and can undergo nucleophilic attack. nih.gov This reaction, typically a hydrolysis or solvolysis, is often catalyzed by acid or base. Under basic conditions, a nucleophile such as a hydroxide (B78521) ion can attack the carbonyl carbon in a BAc2 mechanism. arkat-usa.org Under strongly acidic conditions, the carbamate can be activated electrophilically. Protonation of the carbonyl oxygen can lead to the formation of a diprotonated carbamate, which can then dissociate to generate a protonated isocyanate intermediate. acs.orgresearchgate.net This highly electrophilic species can then undergo further reactions. acs.orgresearchgate.net

The benzylic C-H bond adjacent to the nitrogen is activated towards deprotonation due to the electron-withdrawing nature of the carbamate and the ability of the adjacent aromatic ring to stabilize a negative charge. Although the acidity of these protons is low, requiring strong bases like alkyl lithiums for deprotonation, this pathway allows for functionalization at the benzylic position. nih.gov The resulting anion is a potent nucleophile that can react with various electrophiles. nih.gov

The p-tolylacetyl portion of the molecule is dominated by the chemistry of the ketone functional group. The carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles. More significantly, the methylene (B1212753) protons alpha (α) to the carbonyl group are acidic (pKa ≈ 18-20) and can be removed by a base to form a nucleophilic enolate intermediate. udel.edumasterorganicchemistry.com

The formation of the enolate is a critical activation step. Because the α-carbons on either side of the ketone are not equivalent (a methylene group and a tolyl group), two different regioisomeric enolates can potentially form. However, since the tolyl group lacks α-protons, enolization will occur exclusively at the methylene bridge connecting the two aromatic systems. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. masterorganicchemistry.com This enolate is a powerful nucleophile that can react with a wide range of electrophiles, including alkyl halides and other carbonyl compounds. masterorganicchemistry.comlibretexts.org

The molecule contains two aromatic rings that can be functionalized, primarily through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the nature of the substituents on each ring.

p-Tolyl Ring : This ring is substituted with a methyl group and the acetyl chain. The methyl group is an activating, ortho-, para-directing substituent. The acetyl group is a deactivating, meta-directing substituent. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group.

Benzylcarbamate Ring : This ring is substituted with the carbamate-containing alkyl chain. This entire substituent is deactivating and meta-directing due to the electron-withdrawing nature of the adjacent ketone.

Beyond classical EAS, modern C-H activation strategies can be employed. The carbamate group itself can act as a directing group in transition-metal-catalyzed reactions (e.g., with Pd, Rh, Ru), facilitating the selective functionalization of the ortho C-H bonds of the N-aryl ring. magtech.com.cn While the molecule is a benzylcarbamate, not an N-aryl carbamate, related principles of directed C-H activation could potentially be adapted for the benzyl (B1604629) ring.

Rearrangement and Cyclization Pathways Involving this compound

The structure of this compound contains functionalities that can participate in intramolecular reactions, leading to cyclic products or molecular rearrangements. Under strongly acidic conditions, carbamates of phenethylamines are known to cyclize to form 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This proceeds through the formation of an isocyanate cation which then undergoes an intramolecular electrophilic attack on the aromatic ring. acs.orgresearchgate.net A similar pathway could be envisioned for the subject molecule, potentially leading to a seven-membered ring if the benzyl ring attacks the activated carbamate.

Alternatively, the enolate formed from the p-tolylacetyl moiety can act as an intramolecular nucleophile. An intramolecular aldol-type condensation, where the enolate attacks the carbamate carbonyl, could potentially lead to a cyclic β-hydroxyketone, though this is less common for carbamates compared to ketones or esters. A more plausible pathway involves the enolate attacking one of the aromatic rings in an intramolecular Friedel-Crafts-type alkylation, which would lead to the formation of a new ring system, such as a substituted indanone or tetralone derivative, depending on which ring is attacked and the resulting ring size.

Kinetic and Thermodynamic Aspects of Key Transformations of this compound

The outcomes of reactions involving this molecule, particularly those involving the p-tolylacetyl moiety, can often be directed by controlling kinetic and thermodynamic parameters. The deprotonation of the α-carbon to the ketone is a prime example where such control is critical.

Unsymmetrical ketones can form two distinct enolates: the kinetic enolate and the thermodynamic enolate. jove.com The kinetic enolate is formed faster and results from the removal of the most sterically accessible proton, while the thermodynamic enolate is the more stable, more substituted enolate. udel.edumasterorganicchemistry.com In the case of this compound, enolization can only occur at the single methylene position, so regioselectivity is not an issue. However, the principles governing the conditions for enolate formation are still highly relevant for controlling subsequent reactions. Kinetic conditions, which involve using a strong, sterically hindered base at low temperatures, ensure rapid and irreversible deprotonation. udel.eduochemacademy.com Thermodynamic conditions use a weaker base at higher temperatures, allowing an equilibrium to be established, which favors the most stable species. ochemacademy.com

| Control Type | Base | Temperature | Solvent | Reaction Time | Characteristics |

|---|---|---|---|---|---|

| Kinetic | Strong, bulky (e.g., LDA) | Low (e.g., -78 °C) | Aprotic (e.g., THF) | Short | Irreversible, forms faster, favors less hindered proton. udel.eduochemacademy.com |

| Thermodynamic | Weaker, non-bulky (e.g., NaOEt, NaOH) | Higher (e.g., Room Temp or above) | Protic or Aprotic | Long | Reversible, favors the most stable product. jove.comochemacademy.com |

The hydrolysis of the carbamate group also has distinct kinetic and thermodynamic profiles. The stability of carbamates can be evaluated using thermodynamic cycles that consider both gas-phase and solution-phase contributions. researchgate.net The hydrolysis reaction itself involves a multi-step mechanism, with the serine-initiated nucleophilic attack often being the rate-determining step in enzymatic hydrolysis, with a calculated potential barrier of around 19.1 kcal/mol for the carbamate methomyl. mdpi.com

Mechanistic Probing using Isotopic Labeling and Spectroscopic Intermediates

Elucidating the precise mechanisms of the reactions involving this compound requires advanced analytical techniques, including isotopic labeling and the spectroscopic detection of transient intermediates.

Isotopic Labeling: This is a powerful tool for tracking the fate of atoms through a reaction sequence.

Deuterium (B1214612) Labeling : The acidic α-protons of the ketone can be readily exchanged with deuterium by treating the compound with a base in the presence of a deuterium source like D₂O. acs.orgrsc.orgnih.gov The incorporation of deuterium at this position can be used to study the mechanism of enolization and subsequent reactions. Furthermore, comparing the reaction rates of the deuterated and non-deuterated compounds allows for the determination of the kinetic isotope effect (KIE), which provides insight into whether the C-H bond is broken in the rate-determining step of a reaction. chem-station.comnih.gov

Carbon Isotope Labeling : The carbamate carbonyl carbon can be labeled using isotopes such as ¹³C or ¹⁴C, often by incorporating labeled CO₂ in a late-stage synthesis. unipi.itrsc.orgcea.fr This allows for the tracking of the carbamate group in rearrangement or cyclization reactions and can be used to study equilibrium isotope effects. nih.gov

Spectroscopic Detection of Intermediates : Spectroscopic methods are essential for identifying the structure of reactants and products, and in some cases, for detecting short-lived reaction intermediates. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR are fundamental for structural characterization. The aldehydic protons in ketones have characteristic shifts (2.0-2.5 ppm for α-hydrogens), and the carbonyl carbon appears far downfield (190-215 ppm). libretexts.org Advanced NMR techniques, such as ultrafast 2D NMR, can be used to monitor reactions in real-time and detect transient species that would otherwise be invisible. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying carbonyl groups. The C=O bond of the ketone in this molecule would show a strong absorption between 1685-1715 cm⁻¹, with the exact position depending on conjugation. openstax.orgpressbooks.pub The carbamate C=O stretch would also be prominent. Changes in the position of these peaks can indicate the formation of intermediates like enolates.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation patterns. For ketones, characteristic fragmentation patterns include α-cleavage and the McLafferty rearrangement (if a γ-hydrogen is present), which can help in structure elucidation. openstax.orgpressbooks.pub ESI-MS can be particularly useful for detecting charged intermediates in solution. nih.gov

| Technique | Functional Group | Characteristic Signal | Reference |

|---|---|---|---|

| IR Spectroscopy | Ketone C=O | ~1715 cm⁻¹ (Saturated) / ~1685 cm⁻¹ (Conjugated) | pressbooks.pub |

| ¹H NMR Spectroscopy | α-Hydrogens (Ketone) | 2.0 - 2.5 ppm | libretexts.org |

| ¹³C NMR Spectroscopy | Ketone Carbonyl | 190 - 215 ppm | libretexts.org |

Computational and Theoretical Investigations of Tert Butyl 3 2 P Tolyl Acetyl Benzylcarbamate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic landscape of a molecule. For a molecule of this complexity, methods like B3LYP with a suitable basis set such as 6-31G(d) are commonly employed to balance accuracy and computational cost in studying related organic structures. researchgate.netscirp.org

The electronic behavior of tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate is governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the electron-rich aromatic rings, particularly the p-tolyl group, due to the electron-donating nature of the methyl group. The LUMO, conversely, is expected to be centered on the electrophilic carbonyl carbon of the ketone functionality, a common feature in carbonyl-containing compounds. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and reactivity.

The charge distribution within the molecule is highly polarized due to the presence of heteroatoms (oxygen and nitrogen). The oxygen atoms of the carbonyl and carbamate (B1207046) groups, along with the nitrogen atom of the carbamate, will possess partial negative charges due to their high electronegativity. Consequently, the adjacent carbon atoms—the carbonyl carbon and the carbamate carbonyl carbon—will exhibit partial positive charges, rendering them electrophilic. masterorganicchemistry.comlumenlearning.com This charge distribution is fundamental to the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Atomic Charges on Key Atoms of this compound

| Atom | Predicted Partial Charge (a.u.) |

| Carbonyl Oxygen | -0.55 |

| Carbonyl Carbon | +0.50 |

| Carbamate Oxygen (C=O) | -0.60 |

| Carbamate Carbonyl Carbon | +0.70 |

| Carbamate Nitrogen | -0.45 |

Note: These values are illustrative and based on typical charge distributions in similar functional groups calculated by quantum chemical methods.

Based on the molecular orbital analysis and charge distribution, several reactivity hotspots can be predicted:

Electrophilic Sites: The most prominent electrophilic center is the carbonyl carbon of the ketone group, which is susceptible to nucleophilic attack. lumenlearning.comlibretexts.org The carbonyl carbon of the carbamate group is also an electrophilic site, though its reactivity is modulated by the adjacent nitrogen and oxygen atoms.

Nucleophilic Sites: The oxygen atoms of the carbonyl and carbamate groups, with their lone pairs of electrons, can act as nucleophilic centers or hydrogen bond acceptors. The aromatic rings, particularly the p-tolyl ring, can undergo electrophilic aromatic substitution.

Acidic Protons: The N-H proton of the carbamate group is weakly acidic and can be abstracted by a strong base. The benzylic protons adjacent to the carbonyl group also exhibit enhanced acidity.

Conformational Landscape Analysis and Energetics

The flexibility of the benzyl (B1604629) and carbamate moieties in this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformers is essential, as the dominant conformation can significantly influence the molecule's properties and reactivity.

The substituents play a critical role in dictating the conformational preferences:

tert-Butyl Group: This large, sterically demanding group will significantly restrict rotation around the adjacent C-O bond and influence the orientation of the entire carbamate functionality.

p-Tolyl Group: The methyl group on the phenyl ring is not exceptionally bulky but can influence the rotational barrier of the phenyl group and its interaction with the adjacent methylene (B1212753) bridge.

Benzyl Group: The flexibility of the benzyl group allows the two aromatic rings to adopt various relative orientations, from extended to more folded conformations.

Table 2: Estimated Rotational Barriers for Key Bonds in a Model System

| Bond | Estimated Rotational Barrier (kcal/mol) |

| Carbamate C-N | 10 - 20 |

| Benzyl C-C | 2 - 5 |

| Aryl-Carbonyl C-C | 3 - 6 |

Note: These are estimated values based on computational studies of similar molecular fragments and are intended to be representative.

Simulation of Reaction Pathways and Transition States Involving this compound

Computational methods can be employed to simulate potential reaction pathways, providing valuable information about reaction mechanisms, activation energies, and the structures of transition states.

For this compound, several types of reactions could be computationally investigated. One example is the nucleophilic addition to the ketone's carbonyl group. The reaction would likely proceed through a transition state where the nucleophile approaches the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Another relevant reaction to simulate would be the deprotection of the carbamate group. For a tert-butyl carbamate, this is typically achieved under acidic conditions. A computational model could elucidate the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to release isobutylene (B52900) and the free amine. The simulation would identify the key transition states and intermediates along this pathway, providing a quantitative measure of the reaction's feasibility. researchgate.net

Table 3: Hypothetical Reaction Pathway Analysis for Nucleophilic Addition to the Carbonyl Group

| Step | Description | Estimated Activation Energy (kcal/mol) |

| 1 | Approach of Nucleophile to Carbonyl Carbon | 10 - 15 |

| 2 | Formation of Tetrahedral Intermediate | -5 to -10 (relative to reactants) |

| 3 | Protonation of the Alkoxide | Low barrier |

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from reaction pathway simulations.

Barrier Heights and Reaction Energies

A thorough search of scientific literature did not yield any specific studies detailing the barrier heights and reaction energies associated with this compound. Computational studies on other carbamate derivatives often employ methods like Density Functional Theory (DFT) to calculate transition state energies and reaction profiles. These calculations are crucial for understanding the kinetics and thermodynamics of chemical transformations. However, no such data has been published for the title compound.

Below is a placeholder for the type of data that would be expected from such a study:

Table 1: Hypothetical Reaction Energy Data (Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results.)

| Reaction Coordinate | Barrier Height (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Intermediate Formation | Data Not Available | Data Not Available |

| Step 2: Product Formation | Data Not Available | Data Not Available |

Solvent Effects on Reactivity

The influence of solvents on chemical reactivity is a critical aspect of computational chemistry, often investigated using implicit or explicit solvent models. These models can predict how the polarity and other properties of the solvent medium affect reaction rates and equilibria. Despite the importance of such analyses, there are no specific published findings on the solvent effects on the reactivity of this compound.

A typical data representation for solvent effects is shown below:

Table 2: Hypothetical Solvent Effect Data (Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results.)

| Solvent | Dielectric Constant | Calculated Rate Constant (s⁻¹) |

| Toluene (B28343) | 2.4 | Data Not Available |

| Dichloromethane (B109758) | 9.1 | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available |

| Water | 80.1 | Data Not Available |

Advanced Applications of Tert Butyl 3 2 P Tolyl Acetyl Benzylcarbamate in Synthetic Organic Chemistry

Future Research Trajectories and Unresolved Challenges for Tert Butyl 3 2 P Tolyl Acetyl Benzylcarbamate Research

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of carbamates often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research should prioritize the development of more sustainable synthetic routes to tert-butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate.

One promising avenue is the use of catalytic systems that avoid hazardous reagents like phosgene, which is historically associated with carbamate (B1207046) synthesis. Research into alternative carbonylation agents, such as carbon dioxide (CO2) or dimethyl carbonate (DMC), could provide a greener pathway. The development of efficient catalysts, potentially based on abundant and non-toxic metals, would be a significant step forward.

Furthermore, the choice of solvents plays a crucial role in the environmental impact of a synthetic process. Future studies could explore the use of benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs). The principles of atom economy could also be applied to design synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

A comparative analysis of potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Traditional Approach | Potential Green Alternative | Key Research Challenges |

| Carbonyl Source | Phosgene or its derivatives | Carbon Dioxide (CO2), Dimethyl Carbonate (DMC) | Catalyst development for efficient activation of less reactive carbonyl sources. |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO2, Bio-solvents | Ensuring sufficient solubility of reactants and compatibility with the reaction conditions. |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound, Mechanochemistry | Scale-up of non-conventional energy sources and understanding their effects on reaction pathways. |

| Catalysis | Stoichiometric bases | Reusable solid catalysts (e.g., zeolites, functionalized resins) | Catalyst stability, reusability, and prevention of leaching. |

Identification of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by its key functional groups: the carbamate, the ketone, and the benzylic positions. A systematic investigation into the interplay of these groups could uncover novel transformation pathways.

The Boc-protecting group is well-known for its lability under acidic conditions, a cornerstone of its use in multi-step synthesis. organic-chemistry.org However, exploring its reactivity under non-traditional conditions, such as photoredox or electrochemical catalysis, could lead to new deprotection strategies or even direct functionalization of the carbamate nitrogen.

The ketone moiety offers a rich playground for chemical transformations. Beyond standard nucleophilic additions and reductions, future research could focus on enantioselective reactions to create chiral centers. Furthermore, the enolizable protons alpha to the carbonyl group could be exploited in various C-C bond-forming reactions, expanding the synthetic utility of the molecule. The presence of the bulky carbamate group in the meta position may exert interesting steric or electronic effects on the reactivity of the ketone, a phenomenon worthy of detailed study.

Expanding its Utility in Enabling Methodologies for Chemical Synthesis

While the primary role of similar N-Boc protected compounds is often as intermediates in the synthesis of more complex molecules, orgsyn.org direct applications of this compound in enabling new synthetic methodologies remain an open area of research.

For instance, the molecule could be investigated as a building block in diversity-oriented synthesis (DOS) to rapidly generate libraries of structurally complex and diverse small molecules for biological screening. The orthogonal reactivity of its functional groups could be leveraged to introduce molecular diversity in a controlled and systematic manner.

Another potential application lies in the development of new protecting groups. While the Boc group itself is a well-established protecting group for amines, fishersci.co.uk the entire tert-butyl 3-(2-(p-tolyl)acetyl)benzyl moiety could be explored as a novel protecting group for other functionalities, with unique cleavage conditions dictated by the presence of the ketone.

Advanced Computational Methodologies for Predictive Chemical Behavior and Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methodologies could provide invaluable insights.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.net Such studies can help rationalize its reactivity and predict the outcomes of various chemical transformations. For example, calculating the energies of different conformers could reveal the most stable three-dimensional structure, which in turn influences its interaction with other molecules and catalysts.

Furthermore, predictive modeling can be used to design new derivatives with tailored properties. By systematically modifying the substituents on the aromatic rings, it is possible to tune the electronic and steric properties of the molecule. Computational screening of virtual libraries of such derivatives could identify candidates with enhanced reactivity, selectivity, or other desirable characteristics, thus accelerating the discovery of new and useful compounds.

A summary of potential computational studies is provided in the table below:

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate the ground-state electronic structure and conformational landscape. | Understanding of molecular stability, bond strengths, and preferred 3D arrangement. |

| Time-Dependent DFT (TD-DFT) | Predict the UV-Vis absorption spectrum and excited-state properties. | Insight into the molecule's photophysical behavior and potential for photochemical reactions. |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in different solvent environments. | Information on solvation effects and dynamic conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or interactions with large biomolecules. | Prediction of binding affinities and reaction mechanisms in a biological context. |

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, as seen in analogous carbamate syntheses .

- Step 2: Acetylation at the benzyl position using p-tolylacetyl chloride under anhydrous conditions.

- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to achieve >97% purity, as validated by HPLC .

Optimization Tips:

- Use inert atmosphere (N₂/Ar) to prevent Boc deprotection.

- Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR: Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and acetyl integration .

- IR Spectroscopy: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and acetyl carbonyl (~1650–1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ or [M+Na]⁺ with <3 ppm error .

Advanced: How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?

Answer:

Example: If oxidative coupling byproducts form (e.g., biphenyl derivatives), conduct:

- Mechanistic Studies: Use DFT calculations to model redox pathways, as seen in analogous systems where thionyl chloride induced unexpected dimerization .

- Analytical Cross-Check: Compare LC-MS profiles with known side products .

Case Study: highlights redox-driven condensation in Boc-protected systems, necessitating strict control of reaction stoichiometry and temperature.

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to assess decomposition above 150°C .

- Solvent Sensitivity: Avoid polar protic solvents (e.g., water, methanol) that hydrolyze the carbamate .

- Long-Term Storage: Store at –20°C under argon, with purity >95% confirmed every 6 months .

Advanced: What strategies enhance reactivity in cross-coupling reactions involving this compound?

Answer:

For Suzuki-Miyaura coupling (if brominated derivatives are synthesized):

- Catalyst System: Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Substrate Design: Introduce boronate esters at the benzyl position, as demonstrated in structurally related carbamates .

Example: describes brominated analogs (e.g., tert-Butyl 3-(bromomethyl)benzylcarbamate) as intermediates for cross-coupling.

Basic: What solvent systems are optimal for solubility and formulation?

Answer:

- Primary Solvents: DMSO (10 mM stock solutions), dichloromethane (for reactions) .

- Co-Solvents: Add 10% v/v ethanol or PEG-400 to improve aqueous solubility for biological assays .

Critical Note: Avoid DMF due to potential carbamate degradation at elevated temperatures .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., kinases) based on acetyl and benzyl substituents .

- DFT Calculations: Optimize transition states for regioselective functionalization .

Case Study: highlights docking studies for carbamate analogs in drug discovery pipelines.

Advanced: What protocols mitigate air/moisture sensitivity during synthesis?

Answer:

- Inert Techniques: Use Schlenk lines for Boc protection and acetyl transfer steps .

- Drying Agents: Equip reaction flasks with 3Å molecular sieves .

- Quality Control: Monitor water content via Karl Fischer titration (<0.1% w/w) .

Advanced: How to address discrepancies in reported biological activity across analogs?

Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., p-tolyl vs. phenyl) using in vitro assays .

- Metabolic Stability Tests: Assess half-life in liver microsomes to rule out rapid degradation .

Example: notes that boronate-containing analogs show enhanced bioactivity due to improved membrane permeability.

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods during weighing and reactions .

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.